trans-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the Thienyl Group: This step involves the synthesis of the thienyl group, which can be achieved through various methods such as the cyclization of appropriate precursors.
Synthesis of the Benzotriazinone Moiety: The benzotriazinone structure is synthesized through the reaction of suitable precursors under controlled conditions, often involving cyclization reactions.
Coupling Reactions: The thienyl group and benzotriazinone moiety are then coupled with a cyclohexanecarboxamide derivative using coupling reagents and catalysts to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazinone moiety, potentially leading to the formation of reduced triazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl or benzotriazinone rings are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be explored as a lead compound for drug development, particularly for diseases where its unique structure may offer therapeutic benefits.
Industry: In materials science, the compound might be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound could interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
When compared to similar compounds, TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE stands out due to its unique combination of structural features. Similar compounds include:
Benzotriazinone Derivatives: Compounds with similar benzotriazinone structures but different substituents.
Thienyl Derivatives: Compounds featuring the thienyl group but lacking the benzotriazinone moiety.
Cyclohexanecarboxamide Derivatives: Compounds with the cyclohexanecarboxamide structure but different aromatic groups.
The uniqueness of TRANS-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4H)-YL)METHYL]CYCLOHEXANECARBOXAMIDE lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22N4O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C19H22N4O4S/c24-18(20-15-9-10-28(26,27)12-15)14-7-5-13(6-8-14)11-23-19(25)16-3-1-2-4-17(16)21-22-23/h1-4,9-10,13-15H,5-8,11-12H2,(H,20,24) |
InChI Key |
IKHGREJENLVRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4CS(=O)(=O)C=C4 |
Origin of Product |
United States |
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